6-Chloro-9-cyclopropyl-9h-purine

Beschreibung

Significance of Purine (B94841) Scaffolds in Medicinal Chemistry

The purine ring system, a heterocyclic structure composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is a cornerstone of biochemistry. nih.goveurekaselect.com Its derivatives, adenine (B156593) and guanine, are fundamental components of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry. nih.gov By modifying the purine core, scientists can design molecules that interact with a vast range of biological targets, including enzymes and receptors. nih.goveurekaselect.com This versatility has led to the development of purine analogues as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.goveurekaselect.com

Overview of Halogenated Purine Derivatives in Drug Discovery

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into purine scaffolds is a common and effective strategy in drug discovery. acs.org Halogenation can significantly alter a molecule's physicochemical properties, such as its size, shape, and electron distribution. These changes can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability. acs.org For instance, the chlorine atom in many purine derivatives acts as a reactive site, allowing for further chemical modifications to create a diverse library of compounds for biological screening. mdpi.com In 2021 alone, several new halogenated drugs received FDA approval, highlighting the continued importance of this chemical class in modern medicine. nih.gov

Historical Context of 6-Chloro-9-cyclopropyl-9H-purine Research

The study of 6-chloropurine (B14466) and its derivatives has a long history, with early research focusing on their potential as antitumor agents. medchemexpress.com The development of synthetic methods to create various substituted purines has been a continuous effort. researchgate.nettsijournals.com The specific compound, this compound, is a result of the systematic exploration of N9-substituted purines. The introduction of a cyclopropyl (B3062369) group at the N9 position is a modern medicinal chemistry tactic aimed at improving a drug candidate's properties. nih.gov This modification can enhance potency, reduce off-target effects, and improve metabolic stability. nih.gov Research into N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and their derivatives has demonstrated the potential of this scaffold in developing novel analgesics. nih.gov

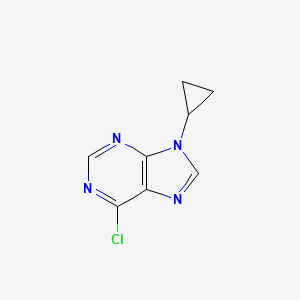

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-9-cyclopropylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQPMAOEUNCGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289396 | |

| Record name | 6-chloro-9-cyclopropyl-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-30-1 | |

| Record name | 6627-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-9-cyclopropyl-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-cyclopropyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Cyclopropyl 9h Purine

Established Synthetic Routes for 6-Chloro-9-cyclopropyl-9H-purine

The construction of the this compound scaffold predominantly relies on building upon pre-existing pyrimidine (B1678525) structures. This approach offers a reliable and well-documented pathway to the target molecule.

Synthesis from Pyrimidine Precursors

The classical and most common synthesis of purines, including this compound, begins with a substituted pyrimidine. A key starting material is often a 4,5-diaminopyrimidine (B145471) derivative. The cyclization of this precursor with a one-carbon source introduces the remaining atoms necessary to form the imidazole (B134444) portion of the purine (B94841) ring.

In a typical sequence, a substituted 4,5-diaminopyrimidine is reacted with a reagent that provides a single carbon atom, leading to the formation of the fused imidazole ring. The identity of the substituents on the pyrimidine ring dictates the final substitution pattern of the purine. For the synthesis of the title compound, a pyrimidine precursor already bearing a chlorine atom at the 6-position (equivalent to the 4-position of the pyrimidine) is often utilized. The cyclopropyl (B3062369) group is typically introduced at the N9 position in a subsequent step.

Key Intermediates and Reaction Conditions

The cyclization step is crucial and often employs reagents like triethyl orthoformate in the presence of an acid catalyst. mdpi.com Triethyl orthoformate serves as the source of the C8 carbon of the purine ring. The reaction proceeds through the formation of an intermediate amidine from the reaction of one of the amino groups of the diaminopyrimidine with the orthoformate. Subsequent intramolecular cyclization and elimination of ethanol (B145695) yield the purine ring system.

Ethanesulfonic acid is an example of a suitable acid catalyst for this transformation. The acid protonates the orthoformate, making it more susceptible to nucleophilic attack by the amino group of the pyrimidine. The reaction conditions are typically optimized to ensure high yields and minimize side reactions. One-pot multicomponent reactions are also being explored to streamline the synthesis of purine and pyrimidine derivatives. mdpi.com

Advanced Synthetic Strategies and Optimization

As the demand for novel purine derivatives grows, so does the need for more sophisticated and efficient synthetic methods. Researchers are actively exploring stereoselective and environmentally friendly approaches.

Stereoselective Synthesis Approaches for Related Purine Analogues

For purine analogues containing chiral centers, such as those with substituted cyclopropyl groups or chiral side chains, stereoselective synthesis is paramount. acs.org This involves the use of chiral starting materials, auxiliaries, or catalysts to control the three-dimensional arrangement of atoms in the final product. For instance, the synthesis of certain carbocyclic nucleosides relies on enantiopure cyclopropane (B1198618) precursors derived from chiral pool starting materials like D-glyceraldehyde. acs.org While direct stereoselective synthesis of the cyclopropyl group on a pre-formed purine is challenging, the coupling of a chiral cyclopropylamine (B47189) with a 6-chloropurine (B14466) core is a viable strategy. Prebiotic synthesis studies have also shown that the formation of purine nucleotides can be stereoselective, favoring the natural β-anomer. nih.gov

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of purines and other heterocyclic compounds to minimize environmental impact. researchgate.netrasayanjournal.co.in This includes the use of safer solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic and multicomponent reactions to improve atom economy. rasayanjournal.co.inresearchgate.netunipr.it Mechanochemical methods, where reactions are induced by mechanical energy, offer a solvent-free alternative to traditional solution-phase synthesis. nih.gov These approaches not only reduce waste but can also lead to higher yields and simpler purification procedures. rasayanjournal.co.in

Derivatization and Functionalization Reactions of the Purine Scaffold

The chlorine atom at the C6 position of this compound is a versatile handle for introducing a wide range of functional groups, making it a valuable building block in medicinal chemistry. medchemexpress.com

The most common derivatization is nucleophilic aromatic substitution, where the chlorine is displaced by various nucleophiles. For example, reaction with amines or piperazine (B1678402) derivatives leads to the corresponding 6-amino or 6-piperazinylpurines. nih.gov Similarly, reaction with thiols or alkoxides can introduce sulfur or oxygen-containing substituents.

Another important functionalization method is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C6 position of the purine and a variety of aryl or vinyl boronic acids. nih.govnih.gov This has been successfully used to synthesize a range of 6-arylpurine derivatives. nih.gov

The N9-cyclopropyl group also influences the reactivity and biological activity of the resulting compounds. While the cyclopropyl group itself is generally stable, the nitrogen atoms of the purine ring can be further alkylated or functionalized, although regioselectivity can be an issue. researchgate.net

Amination Reactions at the C6 Position

The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution, making it an ideal site for introducing various amine functionalities. This reactivity is a cornerstone for the synthesis of a multitude of biologically active compounds.

A common and efficient method for the amination of 6-chloropurines involves their reaction with a primary or secondary amine. researchgate.net For instance, the reaction of 2,6-dichloropurine (B15474) with morpholine (B109124) can be achieved to regioselectively yield 2-chloro-6-morpholino-9H-purine. researchgate.net This intermediate can then undergo N9-alkylation. researchgate.net The reaction conditions for these aminations are often mild, proceeding smoothly to give the desired 6-amino-purine derivatives in good yields.

Detailed research has explored the synthesis of various 6-substituted purines from 2-amino-6-chloropurine. scielo.org.mx By reacting with different amines, a series of N6-substituted-2-amino-purine derivatives have been prepared. scielo.org.mx For example, the reaction with cyclopropylamine yields N6-cyclopropyl-9H-purine-2,6-diamine. scielo.org.mx These reactions are typically carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. scielo.org.mx

The following table summarizes representative amination reactions at the C6 position:

| Starting Material | Amine | Product | Reference |

| 2,6-Dichloropurine | Morpholine | 2-Chloro-6-morpholino-9H-purine | researchgate.net |

| 2-Amino-6-chloropurine | Cyclopropylamine | N6-Cyclopropyl-9H-purine-2,6-diamine | scielo.org.mx |

Modifications at the N9 Cyclopropyl Moiety

While the cyclopropyl group at the N9 position is generally stable, specific reactions can be employed to modify or cleave this moiety, although this is less common than substitutions at other positions. The primary focus of synthetic efforts involving the N9 position is typically its introduction onto the purine ring.

The alkylation of a purine ring is a fundamental transformation. The direct alkylation of 6-chloropurine often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. researchgate.net The use of a base and an alkylating agent in a suitable solvent is a standard procedure. For the synthesis of this compound itself, one would react 6-chloropurine with a cyclopropyl halide or a related electrophile.

While direct modifications of the N9-cyclopropyl group are not extensively reported, its presence is crucial for the biological activity of many purine derivatives. The synthesis of related structures, such as N6-cyclopropyl-9-{(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yloxy)methyl]cyclopent-2-enyl}-9H-purine-2,6-diamine, highlights the importance of the N-cyclopropyl substituent in more complex molecules. usp.org

Substitutions at the C2 Position

The C2 position of the purine ring offers another site for synthetic modification, allowing for the introduction of various substituents to further diversify the chemical space of this compound derivatives.

Starting from 2,6-dichloropurine, it is possible to selectively introduce substituents at the C2 position. For example, the synthesis of 2-fluoro-6-chloropurine has been reported. scielo.org.mx This transformation allows for the subsequent introduction of other functionalities at the C6 position while retaining the fluorine at C2.

Furthermore, the synthesis of 2-chloro-9-cyclopropyl-6-morpholino-9H-purine demonstrates that the C2 position can be pre-functionalized with a chlorine atom, which can then potentially be subjected to further nucleophilic substitution reactions. researchgate.net The synthesis of various 2,6,9-trisubstituted purine ribonucleosides has been achieved through consecutive nucleophilic aromatic substitution reactions, highlighting the feasibility of modifying both the C2 and C6 positions. researchgate.net The introduction of an amino group at the C2 position is also a common strategy, leading to compounds like N6-cyclopropyl-9H-purine-2,6-diamine. usp.org

Research into the enzymatic synthesis of 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position underscores the importance of the substituent at C2. mdpi.com The presence of a chlorine atom at C2 can influence the molecule's interaction with enzymes. mdpi.com

The following table provides examples of substitutions at the C2 position:

| Starting Material | Reagent/Reaction | Product | Reference |

| 2-Amino-6-chloropurine | - | N6-Cyclopropyl-9H-purine-2,6-diamine | usp.org |

| 2,6-Dichloropurine | Fluorinating agent | 2-Fluoro-6-chloropurine | scielo.org.mx |

| 2,6-Dichloropurine | Morpholine, then cyclopropylamine | 2-Chloro-9-cyclopropyl-6-morpholino-9H-purine | researchgate.net |

Synthesis and Reactivity

Common Synthetic Routes

The synthesis of 6-Chloro-9-cyclopropyl-9H-purine typically involves the N-alkylation of a purine (B94841) precursor. A common starting material is 6-chloropurine (B14466). medchemexpress.com The reaction of 6-chloropurine with a cyclopropyl-containing electrophile, such as a cyclopropyl (B3062369) halide, under basic conditions would yield the desired product. The synthesis of related 9-substituted purines has been achieved through methods like the Mitsunobu reaction, where an alcohol is coupled with the purine in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

Key Chemical Reactions and Transformations

The chlorine atom at the C6 position of this compound is a key functional group that allows for a variety of subsequent chemical transformations. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide range of substituents at the C6 position, which is a critical step in the synthesis of diverse libraries of purine derivatives for drug discovery. For example, treatment with various amines can lead to the formation of 6-amino-purine derivatives. nih.gov This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanistic Investigations of 6 Chloro 9 Cyclopropyl 9h Purine Biological Activity

Modulation of Dopaminergic Systems

There is currently no scientific literature available to substantiate the modulation of dopaminergic systems by 6-Chloro-9-cyclopropyl-9H-purine.

Antagonism of Apomorphine-Induced Behaviors in Preclinical Models

No preclinical studies have been published that investigate the ability of this compound to antagonize behaviors induced by apomorphine (B128758), a common method for assessing dopamine (B1211576) receptor interaction.

Exploration of Receptor Binding Profiling and Selectivity

The binding affinity and selectivity of this compound for dopamine receptors or any other class of receptors have not been reported in the accessible scientific literature.

Interaction with N6-Methyladenosine (m6A) RNA Epigenetics

The potential interaction of this compound with the components of the m6A RNA pathway has not been a subject of published research.

Binding to YTH Domain-Containing Proteins (YTHDC1, YTHDF1-3)

There is no data available on the binding of this compound to the YTH domain-containing proteins, which are critical "readers" of m6A-modified RNA.

Molecular Mechanisms of m6A-RNA Reader Disruption

As no binding to YTH domain proteins has been reported, the molecular mechanisms by which this compound might disrupt m6A-RNA reader function remain unknown.

Implications for RNA Splicing and Gene Regulation

Consequently, there is no information regarding any potential implications of this compound for RNA splicing and the regulation of gene expression through the m6A pathway.

Modulation of Klotho Gene Expression Pathways

The Klotho gene is critically involved in aging and cardiovascular health. google.com Its expression can be influenced by various chemical compounds. However, there is no scientific literature available from the conducted research that links this compound to the Klotho gene or its associated pathways.

Role in DNA Demethylation Pathways and Klotho Protein Levels

No research data could be found that details the role of this compound in DNA demethylation processes or its effect on Klotho protein levels.

Potential Link to Anti-Aging and Cardiovascular Health Mechanisms

Due to the lack of studies on its interaction with the Klotho pathway or other relevant biological targets, any potential link between this compound and anti-aging or cardiovascular health mechanisms is currently speculative and not supported by published evidence.

Enzyme Inhibition and Biochemical Pathways

Purine (B94841) analogues are a well-established class of compounds known for a wide range of biological activities, including enzyme inhibition. scielo.org.mx Many substituted purines have been investigated for their potential as antitumor, antiviral, or anti-inflammatory agents through the modulation of enzymes like kinases or transferases. tubitak.gov.trnih.gov For instance, research on structurally related 6-chloropurine (B14466) derivatives has noted various biological activities, including antitumor properties. medchemexpress.com However, this information is not specific to the cyclopropyl-substituted variant .

Identification of Specific Enzyme Targets and Binding Affinities

There are no available studies that identify specific enzyme targets for this compound. Consequently, data on its binding affinities for any biological target is non-existent in the reviewed literature.

Kinetic Studies of Inhibition

In the absence of identified enzyme targets, no kinetic studies on the inhibitory action of this compound have been published.

Computational Chemistry and Molecular Modeling of 6 Chloro 9 Cyclopropyl 9h Purine

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of ligands like 6-Chloro-9-cyclopropyl-9H-purine to biological targets such as enzymes and receptors.

High-Throughput Virtual Screening (HTVS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. wikipedia.org This process involves the rapid assessment of millions of compounds, filtering them down to a manageable number for further, more detailed computational analysis or experimental testing. libretexts.org

The core of HTVS is the use of docking programs that estimate the binding affinity and pose of each molecule in the target's binding site. wikipedia.org For a compound like this compound, HTVS could be employed to screen vast chemical libraries to find derivatives with potentially improved binding characteristics or to identify protein targets with which the purine (B94841) scaffold might interact. The methodology allows for the efficient exploration of chemical space, prioritizing compounds for synthesis and biological evaluation. researchgate.net

Following initial screening or as a focused study, detailed docking analyses are performed to predict the specific three-dimensional binding pose and estimate the binding affinity of a ligand. For this compound, these studies can elucidate the key molecular interactions responsible for its biological activity.

Studies on related 2,6,9-trisubstituted purine derivatives have shown that the nature of the substituent at the N-9 position significantly influences binding, with the size and volume of the alkyl group being critical for potent and selective inhibition of certain kinases. researchgate.net The cyclopropyl (B3062369) group in this compound introduces rigidity and metabolic stability. acs.org Docking studies suggest that the purine core itself can form crucial hydrogen bonds with protein backbones, often mimicking the interactions of endogenous adenine (B156593). researchgate.netacs.org For instance, in kinase binding sites, hydrogen bonds between the purine's N-7 nitrogen and the hinge region of the kinase are common. researchgate.net

Furthermore, the chlorine atom at the C-6 position is not merely a synthetic handle but can participate in specific interactions. Halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base, can contribute to binding affinity. researchgate.net The chlorine on the purine ring can form favorable interactions with carbonyl groups or other hydrogen bond acceptors in a protein's binding pocket. researchgate.net Additionally, interactions such as C—Cl⋯π interactions, where the chlorine atom interacts with an aromatic ring, have been observed in crystal structures of related chlorinated purine derivatives. libretexts.org

Table 1: Potential Protein-Ligand Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) | Reference |

| Purine Ring System | Hydrogen Bonding (e.g., via N7) | Hinge region residues in kinases (e.g., Met) | researchgate.net |

| Purine Ring System | π-π Stacking | Aromatic residues (e.g., Trp, Tyr, Phe) | acs.org |

| C6-Chloro Substituent | Halogen Bonding | Carbonyl oxygen, other H-bond acceptors | researchgate.net |

| C6-Chloro Substituent | C—Cl⋯π Interactions | Aromatic residues (e.g., Phe) | libretexts.org |

| N9-Cyclopropyl Group | van der Waals / Hydrophobic Interactions | Hydrophobic pockets in binding sites | researchgate.net |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time.

MD simulations are crucial for assessing the stability of a binding pose predicted by docking. libretexts.org By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD plot over time suggests that the complex has reached equilibrium and the binding mode is stable. libretexts.org

These simulations also reveal conformational changes in both the protein and the ligand upon binding. The flexibility of the protein may be affected, and specific loops or side chains might adjust to accommodate the ligand, an effect known as "induced fit." Understanding these dynamic changes is essential for a complete picture of the binding event.

Water molecules within a protein's binding pocket can play a critical role in ligand recognition and binding affinity. researchgate.net MD simulations are particularly well-suited to investigate these water-mediated interactions. A ligand binding event often involves the displacement of "unhappy" or high-energy water molecules from the binding site, which can be entropically favorable and contribute significantly to the binding energy. researchgate.net

Conversely, some water molecules may be tightly bound within the active site, forming a network of hydrogen bonds with the protein. researchgate.netuzh.ch Instead of being displaced, these structural water molecules can act as a bridge, mediating hydrogen bond interactions between the ligand and the protein. researchgate.net Analyzing the behavior of water molecules during an MD simulation can reveal whether this compound displaces key water molecules or utilizes them to enhance its binding, a critical insight for structure-based drug design. uzh.ch

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide the most fundamental level of insight into the electronic structure and properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are used to compute properties that cannot be described by classical mechanics-based methods like docking and MD. acs.org

QC calculations on purine derivatives have been used to understand the effects of substituents on the electronic properties of the ring system. nih.gov For this compound, these methods can precisely calculate the molecular geometry, electron distribution, and molecular orbital energies. This information is vital for understanding the molecule's intrinsic reactivity and interaction preferences. For example, DFT studies on related purine analogs like 6-mercaptopurine (B1684380) have used electrostatic potential analysis to identify the most nucleophilic sites on the molecule, which are prone to interacting with electrophilic partners. rsc.org

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netrsc.org The HOMO-LUMO energy gap is an indicator of chemical reactivity. researchgate.net These calculations can rationalize the outcomes of biological assays and guide the design of new derivatives with tailored electronic properties for enhanced binding or reactivity. nih.govrsc.org

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Description | Significance for Molecular Modeling | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; identifies regions of nucleophilicity. | researchgate.netrsc.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; identifies regions of electrophilicity. | researchgate.netrsc.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. | researchgate.net |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Maps electron-rich (negative ESP) and electron-poor (positive ESP) regions, predicting sites for noncovalent interactions. | rsc.org |

| Mulliken/NBO Charges | Calculated partial atomic charges on each atom in the molecule. | Quantifies the electron distribution and helps in parameterizing force fields for MD simulations. | huntresearchgroup.org.uk |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals. For this compound, the purine core, the chlorine atom at the C6 position, and the cyclopropyl group at the N9 position all influence its electronic properties.

Molecular Electrostatic Potential (MEP): The molecular electrostatic potential map is a valuable tool for predicting reactive sites. For a molecule like this compound, the MEP would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the purine ring, particularly N1, N3, and N7. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms and the C-Cl bond, indicating sites for nucleophilic interaction. The chlorine atom, being highly electronegative, creates a region of slight positive potential on the C6 carbon, making it a potential site for nucleophilic substitution reactions. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. In this compound, the HOMO is expected to be delocalized over the purine ring, indicating that the ring system is the primary site for electrophilic attack. The LUMO is likely to have significant contributions from the C6-Cl bond, suggesting that nucleophilic attack would preferentially occur at the C6 position, leading to the displacement of the chloride ion. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov

Predicted Reactivity: Based on electronic structure analysis, the primary site for nucleophilic attack on this compound is the C6 carbon. This is a common feature of 6-chloropurines and is exploited in the synthesis of various purine derivatives. nih.govresearchgate.net Electrophilic attack, on the other hand, is predicted to occur on the nitrogen atoms of the purine ring, with the relative reactivity of N1, N3, and N7 being influenced by steric hindrance from the cyclopropyl group and the electronic effects of the chlorine atom.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | A relatively large gap suggests good kinetic stability. |

| Most Negative MEP | N1, N3, N7 atoms | Likely sites for electrophilic attack and protonation. |

| Most Positive MEP | H-atoms, region near C6-Cl | Potential sites for nucleophilic interaction. |

This table presents hypothetical data based on computational studies of similar purine derivatives. Actual values would require specific calculations for this compound.

Prediction of Tautomeric Preferences and Protonation States

Tautomerism: Purines can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the heterocyclic ring. For 9-substituted purines like this compound, the N9 position is blocked by the cyclopropyl group, which simplifies the possible tautomeric landscape compared to unsubstituted purine. The primary tautomeric equilibrium to consider would be between the N7-H and a hypothetical N1-H or N3-H tautomer. However, extensive theoretical and experimental studies on purine and its derivatives have shown that the N9-H tautomer is generally the most stable form in the gas phase and in non-polar solvents. nih.govnih.govrsc.org Given that the N9 position is substituted in this compound, the specified N9-H form is expected to be the overwhelmingly predominant tautomer. Any other tautomeric forms would likely be significantly higher in energy and therefore present in negligible amounts under normal conditions.

Table 2: Predicted Relative Energies of Protonated Forms of this compound (Hypothetical Data)

| Protonation Site | Predicted Relative Energy (kcal/mol) | Predicted pKa |

| N1 | 0 (most stable) | ~ 2.0 - 2.5 |

| N3 | ~ 5 - 10 | < 0 |

| N7 | ~ 3 - 7 | < 0 |

This table presents hypothetical data based on computational studies of similar purine derivatives. The pKa values are estimates and would need experimental or high-level computational determination for confirmation.

Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including the metabolites and derivatives of 6-Chloro-9-cyclopropyl-9h-purine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of a compound.

In the study of this compound, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, as well as the chemical shifts of the carbon signals, provide a unique fingerprint of the molecule. For instance, in a related compound, 9-Cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine, the characteristic signals for the cyclopropyl (B3062369) group protons can be observed in the ¹H NMR spectrum.

When this compound undergoes metabolism, various structural modifications can occur, such as hydroxylation, oxidation, or conjugation. NMR spectroscopy is instrumental in identifying the exact structure of these metabolites. For example, if a hydroxyl group is introduced into the purine (B94841) ring or the cyclopropyl moiety, the resulting changes in the chemical shifts and coupling patterns in the NMR spectrum can pinpoint the position of this modification. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all the proton and carbon signals in the metabolites, thus providing a complete structural determination.

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for monitoring the progress of chemical reactions involving this compound and for identifying its metabolites in complex biological matrices.

During the synthesis of this compound, online reaction monitoring by MS can track the consumption of reactants and the formation of the product in real-time. This allows for precise control over reaction conditions and optimization of the synthetic yield.

In metabolic studies, MS is used to detect and identify the metabolites of this compound. The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition of the metabolites from their exact mass. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent metabolite ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure and can be used to elucidate the sites of metabolic modification.

Below is a table of predicted collision cross-section (CCS) values for various adducts of this compound, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.04320 | 148.3 |

| [M+Na]⁺ | 217.02514 | 162.6 |

| [M-H]⁻ | 193.02864 | 151.3 |

| [M+NH₄]⁺ | 212.06974 | 161.3 |

| [M+K]⁺ | 232.99908 | 156.0 |

| [M+H-H₂O]⁺ | 177.03318 | 139.1 |

| [M+HCOO]⁻ | 239.03412 | 165.4 |

| [M+CH₃COO]⁻ | 253.04977 | 160.8 |

| [M+Na-2H]⁻ | 215.01059 | 154.9 |

| [M]⁺ | 194.03537 | 153.4 |

| [M]⁻ | 194.03647 | 153.4 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. nih.gov

X-ray Crystallography of Ligand-Protein Complexes

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of molecules and their interactions. Determining the crystal structure of this compound in complex with its protein target is crucial for understanding its mechanism of action.

Elucidation of Binding Modes and Interaction Networks

By obtaining a high-resolution crystal structure of the ligand-protein complex, researchers can precisely visualize how this compound binds to its target. This includes identifying the specific amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. For example, in a study of related 2,6-substituted purines binding to Helicobacter pylori purine nucleoside phosphorylase (PNP), X-ray crystallography revealed the detailed interactions between the purine derivatives and the active site residues of the enzyme. tandfonline.com Such information is critical for understanding the specificity and affinity of the binding.

Structural Basis for Structure-Activity Relationships

The crystal structure of the ligand-protein complex provides a rational basis for understanding the structure-activity relationships (SAR) of this compound and its analogs. By observing how modifications to the ligand's structure affect its binding mode and interactions with the protein, chemists can design more potent and selective inhibitors. For instance, the crystal structure might reveal a pocket in the active site that can accommodate a larger substituent on the purine ring, leading to the design of new derivatives with improved binding affinity. The structural insights gained from crystallography are invaluable for guiding lead optimization in drug discovery programs. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. youtube.com It is the gold standard for determining the thermodynamic parameters of a ligand binding to a protein, providing a complete thermodynamic profile of the interaction in a single experiment. psu.edu

In the context of this compound, ITC would be used to measure its binding affinity to its target protein. In a typical ITC experiment, a solution of the compound is titrated into a solution containing the protein, and the heat released or absorbed during the binding event is measured. psu.edu

The data obtained from an ITC experiment allows for the determination of the following key thermodynamic parameters:

Binding Affinity (Kₐ) or Dissociation Constant (K₋D) : These values quantify the strength of the interaction between the ligand and the protein.

Enthalpy Change (ΔH) : This parameter reflects the heat change associated with the formation of the ligand-protein complex, providing insight into the types of bonds being formed and broken.

Entropy Change (ΔS) : This value represents the change in the randomness or disorder of the system upon binding.

Stoichiometry (n) : This determines the number of ligand molecules that bind to a single protein molecule.

By analyzing the enthalpy and entropy changes, researchers can gain a deeper understanding of the driving forces behind the binding event, whether it is enthalpically driven (dominated by favorable interactions like hydrogen bonds) or entropically driven (often associated with the release of ordered water molecules from the binding interface). This thermodynamic information is highly complementary to the structural data obtained from X-ray crystallography and is crucial for a comprehensive understanding of the molecular recognition process. youtube.com

Medicinal Chemistry Applications and Therapeutic Potential of 6 Chloro 9 Cyclopropyl 9h Purine Analogues

Development as Potential Antipsychotic Agents

The development of novel antipsychotic agents with improved efficacy and a more favorable side-effect profile compared to existing medications is a significant area of research. Analogues of 6-Chloro-9-cyclopropyl-9H-purine have been investigated for this purpose, with a focus on their ability to modulate dopaminergic pathways.

Preclinical Efficacy and Selectivity Profiling

A series of 6-(alkylamino)-9-alkylpurines, which are structurally related to this compound, have been synthesized and evaluated for their potential as antipsychotic agents. The primary screening model for these compounds was their ability to antagonize the behavioral effects of the dopamine (B1211576) agonist apomorphine (B128758) in animal models. nih.gov This approach is based on the hypothesis that compounds that can block apomorphine-induced aggressive behavior in rats and climbing in mice, without inducing stereotyped behavior, may possess antipsychotic activity in humans with a reduced risk of extrapyramidal side effects. nih.gov

Structure-activity relationship (SAR) studies within this series revealed that the introduction of a cyclopropyl (B3062369) group at the 9-position of the purine (B94841) ring led to an enhancement in potency. nih.gov One of the most promising compounds to emerge from these studies was 6-(cyclopropylamino)-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purine. This compound demonstrated a significant 48-fold improvement in anti-aggressive activity compared to the initial lead compound. nih.gov In preclinical studies, it exhibited an oral effective dose (ED50) of 2 mg/kg in the rat anti-aggressive behavior model. nih.gov Further modifications, such as the introduction of a 6-(cyclopropylamino) substituent, were found to improve the duration of action. nih.gov

Detailed selectivity profiling data, such as binding affinities for various dopamine receptor subtypes (D1, D2, D3, D4) and other neurotransmitter receptors, are not extensively available in the public domain for this specific class of compounds. Such data would be crucial to fully understand their mechanism of action and to predict their potential for both therapeutic efficacy and off-target side effects.

Table 1: Preclinical Efficacy of a Lead 6-(alkylamino)-9-alkylpurine Analogue

| Compound | Animal Model | Efficacy Endpoint | Oral ED50 |

|---|---|---|---|

| 6-(cyclopropylamino)-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purine | Rat | Anti-aggressive behavior | 2 mg/kg |

Challenges in Clinical Translation and Side Effect Mitigation

Despite the promising preclinical efficacy of certain 6-(alkylamino)-9-alkylpurine analogues, their translation to clinical development has faced significant hurdles. The lead compound, 6-(cyclopropylamino)-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purine, was not advanced into clinical trials due to undesirable effects on the stomach observed in preclinical studies. nih.gov

The nature of these gastric side effects has not been publicly detailed, but they were significant enough to halt further development. This highlights a critical challenge in drug development: promising preclinical efficacy does not always translate to a safe and tolerable profile in humans.

Mitigating such side effects would require a detailed understanding of their underlying mechanism. For gastrointestinal issues, this could involve investigating the compound's effects on gastric acid secretion, mucosal integrity, and gastrointestinal motility. Strategies to mitigate these effects could include structural modifications to the molecule to reduce its local concentration in the stomach, the development of enteric-coated formulations to bypass the stomach, or co-administration with gastroprotective agents. However, without more specific information on the observed toxicity, these remain speculative approaches. The broader class of purine analogues has been associated with various side effects in other therapeutic contexts, including myelosuppression and hepatotoxicity, although these are not specifically reported for the antipsychotic candidates. nih.govnih.gov

Applications in Anti-Aging Research

The quest for interventions that can slow the aging process and ameliorate age-related diseases is a rapidly growing field of biomedical research. Key targets in this area include the Klotho protein, an "anti-aging" hormone, and epigenetic modifications that change with age.

Strategies for Increasing Klotho Protein Levels and Gene Expression

There is currently no scientific literature available that specifically investigates the role of this compound analogues in modulating Klotho protein levels or gene expression. Research into small molecules that can increase Klotho is ongoing, but to date, no compounds from this specific chemical series have been reported in this context.

Role as Epigenetic Modulators

Similarly, there is no published research on the activity of this compound analogues as epigenetic modulators in the context of anti-aging. While some purine analogues are known to affect epigenetic processes, often through the inhibition of DNA methyltransferases or histone-modifying enzymes, this has not been explored for the 6-chloro-9-cyclopropyl-purine scaffold.

Future Directions in Drug Design and Development Utilizing the Purine Scaffold

One key area of focus will be the continued exploration of the structure-activity relationships of purine derivatives for various m6A reader proteins. The distinct binding preferences observed for YTHDC1 suggest that subtype-selective inhibitors can be developed, which would offer a more targeted therapeutic approach with potentially fewer off-target effects. The development of such selective probes will also be invaluable for further elucidating the specific biological roles of individual m6A reader proteins.

Furthermore, the application of advanced computational methods, such as molecular docking and dynamic simulations, will be instrumental in accelerating the design of novel purine-based inhibitors. These in silico techniques can help to predict binding affinities and guide the synthesis of compounds with improved pharmacological properties.

The success in targeting YTHDC1 with purine-based inhibitors opens up the possibility of applying similar strategies to other classes of m6A regulators, including the "writer" and "eraser" enzymes. The development of a comprehensive toolkit of chemical probes for the entire m6A machinery will be a significant step forward in understanding and treating a wide range of diseases. As our understanding of the epitranscriptomic landscape grows, the purine scaffold is set to remain a privileged structure in the design of next-generation therapeutics.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions of 6-Chloro-9-cyclopropyl-9H-purine Research

Research surrounding this compound has primarily highlighted its utility as a versatile chemical building block. The presence of a reactive chlorine atom at the C6 position of the purine (B94841) ring makes it an ideal substrate for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This strategic modification is a cornerstone of structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

The cyclopropyl (B3062369) moiety at the N9 position is another key feature. This small, rigid ring structure can influence the compound's conformational preferences and its interactions with biological targets. Studies on related 9-substituted purine analogues have shown that the nature of the substituent at this position can significantly impact biological activity, including potency and selectivity. For instance, research on 2,6,9-trisubstituted purine derivatives has demonstrated that while an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, bulky groups at the C2 position are not favorable. imtm.cz

The primary contribution of this compound to date has been in the synthesis of more complex purine derivatives with potential therapeutic applications, particularly in oncology. It has served as a key intermediate in the generation of libraries of compounds for screening against various cancer cell lines and protein kinases.

Unexplored Avenues in this compound Research

Despite its importance as a synthetic intermediate, the intrinsic biological activity of this compound remains a largely unexplored frontier. There is a notable lack of published research detailing its specific pharmacological profile. Future investigations could focus on:

Direct Biological Screening: A comprehensive screening of this compound against a wide panel of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes, could reveal unexpected activities.

Antiviral and Immunomodulatory Potential: Given that many purine analogues exhibit antiviral and immunomodulatory properties, exploring the potential of this compound in these therapeutic areas is a logical next step.

Metabolic Stability and Pharmacokinetic Profiling: Understanding the metabolic fate and pharmacokinetic properties of the core this compound scaffold is crucial for designing derivatives with improved drug-like properties.

Exploration of the N7-isomer: The synthesis and biological evaluation of the corresponding N7-cyclopropyl isomer could provide valuable SAR data and potentially lead to compounds with different selectivity profiles. nih.gov

Potential for Novel Therapeutic Applications

The true therapeutic potential of the this compound scaffold lies in the diverse range of derivatives that can be synthesized from it. The existing body of research on related compounds points towards several promising avenues:

Kinase Inhibitors: The purine scaffold is a well-established "privileged structure" for targeting the ATP-binding site of protein kinases. lookchem.com Derivatives of 6-chloropurine (B14466) have been investigated as inhibitors of various kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), Src, and Abl. nih.gov The development of selective inhibitors based on the 6-chloro-9-cyclopropylpurine core could lead to new treatments for various cancers and other diseases driven by aberrant kinase activity.

Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of 6,9-disubstituted and 6,8,9-trisubstituted purine analogues against a variety of cancer cell lines. medchemexpress.com The ability to readily modify the 6-position of this compound allows for the systematic exploration of substituents that can enhance anticancer potency and selectivity.

Analgesics: Research has shown that certain N-substituted 2-chloropurine derivatives possess analgesic properties. nih.gov This suggests that the this compound scaffold could be a starting point for the development of novel pain management therapies.

Anti-inflammatory Agents: The purine scaffold has also been explored for its anti-inflammatory potential. For instance, novel 9-cinnamyl-9H-purine derivatives have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, suggesting a role in treating inflammatory diseases. nih.gov

Challenges and Opportunities in Purine Scaffold Development

The development of therapeutic agents based on the purine scaffold, including derivatives of this compound, presents both challenges and opportunities.

Challenges:

Selectivity: A major hurdle in developing purine-based kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. Off-target effects can lead to toxicity and limit the therapeutic window.

Drug Resistance: As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Mutations in the target protein can reduce the binding affinity of the inhibitor.

Bioavailability and Formulation: Purine analogues can sometimes suffer from poor solubility and bioavailability, requiring careful formulation strategies to ensure adequate drug exposure.

Opportunities:

Structure-Based Drug Design: The increasing availability of crystal structures of kinases and other target proteins in complex with inhibitors provides a powerful tool for the rational design of more potent and selective purine-based drugs.

Combinatorial Chemistry: The versatility of the 6-chloropurine core allows for the rapid generation of large libraries of derivatives for high-throughput screening, accelerating the discovery of new lead compounds.

Targeting Novel Biological Pathways: As our understanding of disease biology grows, new targets for which purine-based inhibitors could be developed are continually emerging.

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-9-cyclopropyl-9H-purine, and what reaction conditions are critical for achieving high purity?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, 6-chloropurine derivatives can react with cyclopropane-containing reagents under reflux conditions in toluene or acetonitrile. Critical parameters include catalyst selection (e.g., Pd(Ph₃)₄), solvent choice, temperature control (reflux at 80–110°C), and purification via column chromatography (EtOAc/hexane gradients). Protecting groups, such as tetrahydropyranyl (THP), may enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and cyclopropyl integration.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- HPLC : Purity assessment (>95% by area normalization).

- X-ray Crystallography : For unambiguous structural confirmation (e.g., analogous purine derivatives in ). Data interpretation should cross-reference with databases like NIST Chemistry WebBook .

Q. What are the key considerations for handling and storing this compound to maintain stability?

Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in anhydrous conditions. Use PPE (gloves, goggles) due to hazards (H315, H319: skin/eye irritation). Avoid prolonged exposure to moisture or light, which may degrade the cyclopropyl moiety .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of the cyclopropyl group to the purine core during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts.

- Solvent Optimization : Compare toluene, DMF, or THF for solubility and reactivity.

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.

- Post-Reaction Workup : Employ silica gel chromatography with gradient elution to isolate products .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potentials to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases).

- MD Simulations : Assess stability in aqueous vs. lipid environments. Cross-validate with experimental data (e.g., NMR ).

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

Q. What strategies enable targeted functionalization of the purine scaffold while preserving the cyclopropyl group?

Methodological Answer:

- Orthogonal Protection : Use acid-labile groups (e.g., THP) to shield the cyclopropyl moiety during substitution at C2 or C8.

- Regioselective Halogenation : Introduce iodine at C2 for Suzuki-Miyaura coupling (see analogous iodopurines in ).

Q. How does the cyclopropyl substituent influence crystal packing compared to alkyl analogs?

Methodological Answer:

Q. What are best practices for designing kinetic studies on the hydrolytic stability of the cyclopropyl group?

Methodological Answer:

- pH Variation : Conduct assays in buffers (pH 1–13) at 25–37°C.

- HPLC Monitoring : Quantify degradation products over time.

- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life .

Q. How can conflicting biological activity data across assay systems be systematically resolved?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.